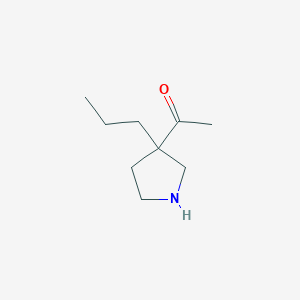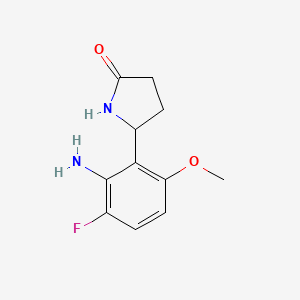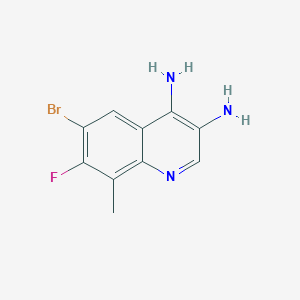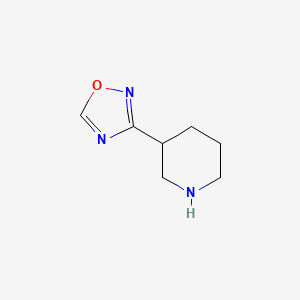
1-(2-Methylpiperidin-3-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylpiperidin-3-yl)ethan-1-one is a chemical compound with the molecular formula C8H15NO It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
準備方法
The synthesis of 1-(2-Methylpiperidin-3-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpiperidine with ethanoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at a low temperature to prevent side reactions and to ensure high yield .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and higher throughput.
化学反応の分析
1-(2-Methylpiperidin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield a carboxylic acid, while reduction with sodium borohydride would produce an alcohol.
科学的研究の応用
1-(2-Methylpiperidin-3-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and its potential as a lead compound for drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
作用機序
The mechanism of action of 1-(2-Methylpiperidin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .
類似化合物との比較
1-(2-Methylpiperidin-3-yl)ethan-1-one can be compared with other similar compounds, such as:
2-(1-Methylpiperidin-3-yl)ethan-1-ol: This compound has a similar structure but contains an alcohol group instead of a ketone group
1-(1-Methylpiperidin-3-yl)ethan-1-one: This is another closely related compound with a similar structure but different substitution patterns on the piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for various applications.
特性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC名 |
1-(2-methylpiperidin-3-yl)ethanone |
InChI |
InChI=1S/C8H15NO/c1-6-8(7(2)10)4-3-5-9-6/h6,8-9H,3-5H2,1-2H3 |
InChIキー |
VWUQPENOIKMZPA-UHFFFAOYSA-N |
正規SMILES |
CC1C(CCCN1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


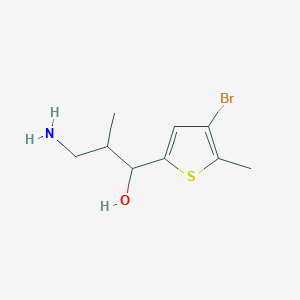


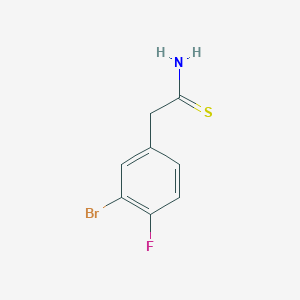
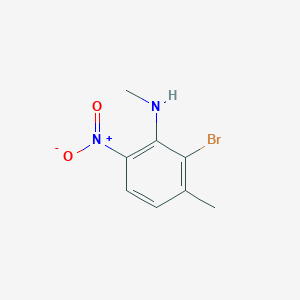
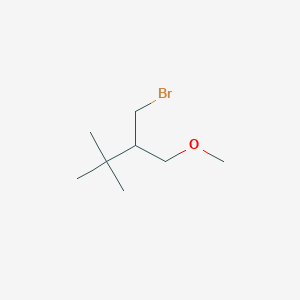
![5-Ethyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B13155357.png)

